![molecular formula C24H29BO6 B13140103 Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is a complex organic compound featuring a biphenyl core with ester and boronate functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Boronate Group: The boronate group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the efficiency of catalysts used.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dimethanol.
Substitution: Various halogenated biphenyl derivatives.
科学研究应用
Chemistry
In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology
The boronate group can interact with biological molecules, making this compound useful in the development of sensors for detecting saccharides and other biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The compound exerts its effects primarily through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst in cross-coupling reactions and in its biological applications as a sensor.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in its boronate functionality but lacks the biphenyl core and ester groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronate group but is a simpler molecule without the biphenyl structure.
Biphenyl-3,5-dicarboxylic Acid: Contains the biphenyl core and carboxyl groups but lacks the boronate functionality.
Uniqueness
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is unique due to its combination of a biphenyl core, ester groups, and a boronate group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
属性
分子式 |
C24H29BO6 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
diethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H29BO6/c1-7-28-21(26)18-13-17(14-19(15-18)22(27)29-8-2)16-9-11-20(12-10-16)25-30-23(3,4)24(5,6)31-25/h9-15H,7-8H2,1-6H3 |
InChI 键 |
DWZUUPFFJBOKCQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


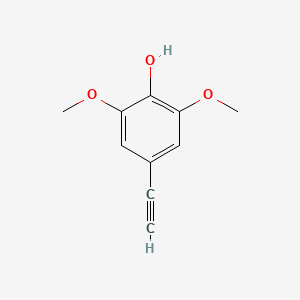
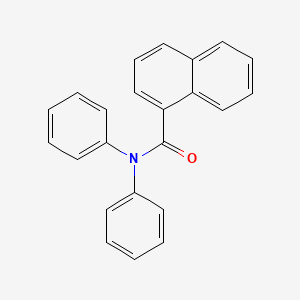
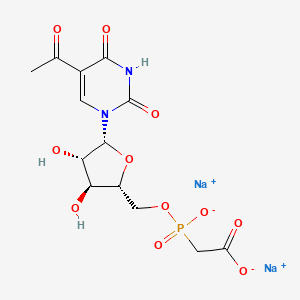
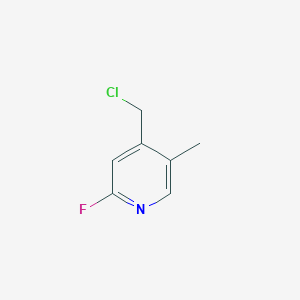

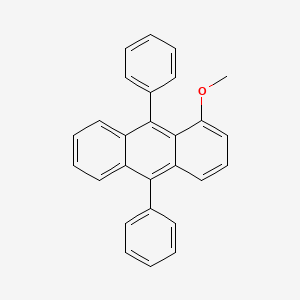
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

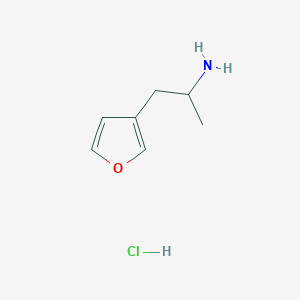
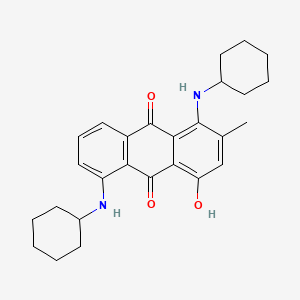
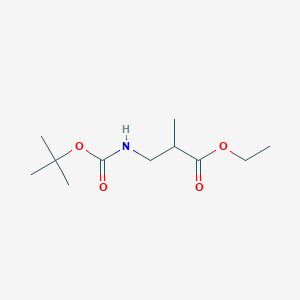
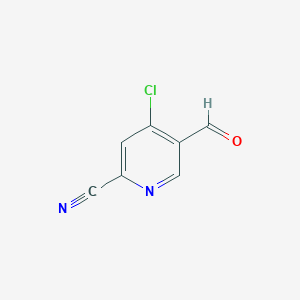
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

